Cas no 1806417-95-7 (Ethyl 3-fluoro-4-iodopyridine-5-acetate)

Ethyl 3-fluoro-4-iodopyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-fluoro-4-iodopyridine-5-acetate
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- インチ: 1S/C9H9FINO2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3
- InChIKey: UCHDBMVWEHVFMQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=CC=1CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 203
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 3-fluoro-4-iodopyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006311-500mg |
Ethyl 3-fluoro-4-iodopyridine-5-acetate |
1806417-95-7 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029006311-250mg |
Ethyl 3-fluoro-4-iodopyridine-5-acetate |
1806417-95-7 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029006311-1g |
Ethyl 3-fluoro-4-iodopyridine-5-acetate |
1806417-95-7 | 95% | 1g |
$2,750.25 | 2022-03-31 |
Ethyl 3-fluoro-4-iodopyridine-5-acetate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Ethyl 3-fluoro-4-iodopyridine-5-acetateに関する追加情報
Ethyl 3-fluoro-4-iodopyridine-5-acetate: A Comprehensive Overview
Ethyl 3-fluoro-4-iodopyridine-5-acetate (CAS No. 1806417-95-7) is a highly specialized organic compound with significant applications in the fields of pharmacology, material science, and advanced chemical synthesis. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine, iodine, and an ethyl acetate group. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable tool in various research and industrial settings.
Recent studies have highlighted the potential of Ethyl 3-fluoro-4-iodopyridine-5-acetate in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. The fluorine and iodine substituents on the pyridine ring are known to influence the compound's bioavailability, stability, and interaction with biological systems. For instance, fluorination often enhances lipophilicity and metabolic stability, while iodination can serve as a site for further functionalization or radiolabeling in imaging applications.
In terms of synthesis, Ethyl 3-fluoro-4-iodopyridine-5-acetate is typically prepared through a multi-step process involving nucleophilic aromatic substitution or coupling reactions. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the pyridine core with high precision. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.
The compound's electronic properties make it an interesting candidate for applications in optoelectronics and materials science. The pyridine ring's conjugated system contributes to its absorption and emission characteristics, which can be tailored for use in light-emitting diodes (LEDs) or photovoltaic devices. Recent advancements in computational chemistry have enabled detailed modeling of these properties, providing insights into how structural modifications can enhance performance.
From a pharmacological perspective, Ethyl 3-fluoro-4-iodopyridine-5-acetate has shown promise as a lead compound for developing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. Its ability to bind to specific protein targets with high affinity has been validated through X-ray crystallography and molecular docking studies. Furthermore, its bioavailability has been improved through prodrug strategies, enhancing its potential for clinical translation.
Another area of active research involves the use of Ethyl 3-fluoro-4-iodopyridine-5-acetate as a building block for constructing more complex molecular architectures. Its versatility allows for easy functionalization at multiple positions on the pyridine ring, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel scaffolds with therapeutic potential.
In conclusion, Ethyl 3-fluoro-4-iodopyridine-5-acetate (CAS No. 1806417-95
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